Comparative GAK Kinase Inhibition: Isothiazolo[4,5-b]pyridine vs. Isothiazolo[4,3-b]pyridine Isomer
A direct comparative study between isothiazolo[4,3-b]pyridine and isothiazolo[4,5-b]pyridine scaffolds revealed a stark contrast in their ability to inhibit Cyclin G-Associated Kinase (GAK). While the [4,3-b] isomer demonstrated high affinity (IC50 = 24 nM) for GAK, none of the newly synthesized compounds based on the [4,5-b] core, which is the direct scaffold of 3-Chloro-[1,2]thiazolo[4,5-b]pyridine, exhibited any activity as GAK inhibitors [1].
| Evidence Dimension | GAK Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Isothiazolo[4,5-b]pyridine core: Inactive |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridine analog (Compound 3): IC50 = 24 nM |
| Quantified Difference | Inactive vs. 24 nM |
| Conditions | In vitro kinase assay |
Why This Matters
This demonstrates that even an isomeric shift in the fusion of the heterocyclic rings can eliminate nanomolar potency, proving the necessity of selecting the correct core scaffold for kinase-targeted projects.
- [1] Organic & Biomolecular Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Volume 22, Issue 36, Pages 7373-7389. View Source
